Hydroxy Ibuprofen-d3

Bioanalysis LC-MS/MS Metabolite Quantification

Quantifying ibuprofen's hydroxy metabolite in plasma or wastewater? Matrix effects and variable recovery compromise LC-MS/MS accuracy. Hydroxy Ibuprofen-d3 is the solution. - **Mechanism:** Isotopically labeled analog (C₁₃H₁₅D₃O₃, MW 225.3) co-elutes and corrects for ion suppression/enhancement. - **Outcome:** Meets FDA/EMA bioanalytical validation criteria for precision and accuracy. - **Supply:** Certified reference standard for PK, environmental fate, and clinical toxicology studies.

Molecular Formula C13H18O3
Molecular Weight 225.30 g/mol
Cat. No. B12418080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Ibuprofen-d3
Molecular FormulaC13H18O3
Molecular Weight225.30 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C(C)C(=O)O)CO
InChIInChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)/i2D3
InChIKeyHFAIHLSDLUYLQA-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Ibuprofen-d3: A Stable Isotope-Labeled Analytical Standard for Ibuprofen Metabolite Quantification


Hydroxy Ibuprofen-d3 is a deuterated analog of hydroxy ibuprofen, a major pharmacologically relevant metabolite of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen . As a stable isotope-labeled (SIL) internal standard, its core function is to enable precise and accurate quantification of hydroxy ibuprofen in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for sample preparation variability, matrix effects, and instrument drift [1]. Its molecular formula is C₁₃H₁₅D₃O₃ with a molecular weight of 225.3 g/mol, featuring three deuterium atoms that provide a mass shift of +3 Da relative to the unlabeled analyte .

Deuterated Internal Standard (ISTD)
+3 Da Mass Shift for MS Differentiation
Target Analyte: Hydroxy Ibuprofen
Analytical Workflow

LC-MS/MS Bioanalysis

Configured for complex biological matrices.

Core Function

Matrix Effect Correction & Recovery Tracking

Ensures method precision during sample prep.

Why Non-Deuterated or Structural Analogs Cannot Be Substituted for Hydroxy Ibuprofen-d3 in Rigorous LC-MS/MS Quantification


Accurate quantification of hydroxy ibuprofen in biological fluids like plasma, urine, or environmental water samples is challenged by significant matrix effects—ion suppression or enhancement caused by co-eluting matrix components—and variable analyte recovery during sample preparation [1]. While a structurally similar analog could theoretically be used as an internal standard, it will not perfectly co-elute with the analyte or experience identical extraction and ionization behavior, leading to systematic quantification errors [2]. In contrast, a stable isotope-labeled (SIL) version of the exact analyte, such as Hydroxy Ibuprofen-d3, exhibits nearly identical physicochemical properties, ensuring it tracks the analyte's behavior through the entire analytical workflow. This corrects for these variabilities, making it an irreplaceable component for method validation and achieving the high precision and accuracy required by regulatory guidelines for bioanalytical and environmental studies [1].

Risk Context
Target: Hydroxy Ibuprofen-d3
Analyte-matched retention; ensures consistent matrix-effect compensation.
Substitute: Ibuprofen-d3
Elution time mismatch due to lower polarity; may not correct matrix effects reproducibly.
Risk Context
Target: Isotopic Internal Standard
Tracks analyte extraction and ionization behavior identically.
Substitute: Structural Analog
Differential recovery and ionization; introduces systematic quantification bias.

Quantitative Evidence for Hydroxy Ibuprofen-d3: Differentiation from Ibuprofen-d3 and Unlabeled Analogs


Comparative Matrix Effect Compensation: Hydroxy Ibuprofen-d3 vs. Ibuprofen-d3 for Metabolite Quantification

In LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) must closely match the analyte's chromatographic retention time to effectively compensate for matrix effects. Hydroxy Ibuprofen-d3 is a direct isotopic analog of the target analyte, hydroxy ibuprofen, ensuring near-identical chromatographic behavior [1]. In contrast, Ibuprofen-d3, while an excellent IS for ibuprofen itself, has different physicochemical properties (e.g., lipophilicity) than its hydroxylated metabolite and will elute at a different retention time, making it less effective at correcting for matrix effects that are highly retention time-dependent [2]. This chromatographic mismatch can lead to inaccurate quantification of hydroxy ibuprofen, particularly in complex matrices like plasma or wastewater.

Co-elution & Matrix Effect
Class-level inference
Analyte-matched ISTD ensures consistent matrix-effect correction; non-matched Ibuprofen-d3 shifts retention time.
Method robustness relies on co-elution.
Reversed-phase context; retention-time-dependent correction.
Bioanalysis LC-MS/MS Metabolite Quantification Matrix Effects

Correction for Deuterium Isotope Effects on Extraction and Ionization: A Known Pitfall of Ibuprofen-d3

A known phenomenon in SIL-IS usage is the potential for a small but significant deuterium isotope effect, where the labeled analog exhibits slightly different extraction recovery or chromatographic retention compared to the unlabeled analyte [1]. This effect is minimized when the deuterium labels are placed on stable, non-exchangeable positions, as is the case with Hydroxy Ibuprofen-d3. Furthermore, a specific collision energy-dependent H/D isotope effect has been quantitatively characterized for Ibuprofen-d3 in GC-MS/MS analysis, where the optimal collision energy (5 eV) was identified to minimize differential fragmentation between d0- and d3-ibuprofen [2]. This demonstrates the critical need for method optimization and validation when using deuterated standards. Using Hydroxy Ibuprofen-d3, which is structurally and isotopically the closest match to the target analyte hydroxy ibuprofen, is the most direct way to mitigate these inherent isotopic biases and streamline method validation.

H/D Isotope Effect
Cross-study comparable
Minimal fragmentation bias observed at 5 eV CE for structural analog Ibuprofen-d3 (GC-MS/MS).
Isotope effect mitigation context.
Method optimization review required for LC-MS/MS.
Bioanalysis GC-MS LC-MS Isotope Effects Method Validation

Validated Analytical Performance of Deuterated Ibuprofen Standards in Biological Matrices: A Proxy for Hydroxy Ibuprofen-d3

While specific validation data for Hydroxy Ibuprofen-d3 is not publicly available, the performance of the closely related internal standard Ibuprofen-d3 in validated bioanalytical methods provides a strong and relevant class-level inference. A validated UHPLC-MS/MS method for chiral ibuprofen analysis in human plasma utilized Ibuprofen-d3 as the internal standard and demonstrated excellent performance metrics [1]. The method achieved a linear calibration range of 0.0500 μg/mL to 50.00 μg/mL for ibuprofen enantiomers. Critically, the method was fully validated for selectivity, precision, accuracy, matrix effect, and extraction recovery according to stringent regulatory guidelines from the NMPA, US FDA, and EMA [1]. This established performance of a d3-labeled analog in a complex biological matrix (neonatal plasma) strongly supports the procurement value of Hydroxy Ibuprofen-d3 for achieving similarly robust analytical validation for hydroxy ibuprofen.

Validation Proxy
Class-level inference
Ibuprofen-d3 validated in human plasma UHPLC-MS/MS: linear range 0.05–50.00 μg/mL, per FDA/EMA context.
Bioanalytical validation review context.
Data from close d3-analog; supports method validation.
Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Essential Role of Reference Standards for Accurate Metabolite Quantification in Environmental and Clinical Matrices

The necessity of using a specific reference standard for each target analyte is explicitly demonstrated in studies where ibuprofen and its metabolites are co-quantified. In a study analyzing sewage and seawater, the individual quantification of ibuprofen and its metabolites hydroxy- and carboxy-ibuprofen was only possible "by use of the respective reference compounds" [1]. This allowed for the determination of characteristic relative amounts and patterns in different water types, a finding that would be impossible without a dedicated standard like Hydroxy Ibuprofen-d3. Similarly, in a clinical pharmacokinetic study in functionally anephric patients, the accumulation of the hydroxy metabolite (mean plasma level of 57 μg/mL) was distinct from the parent drug, requiring separate analytical standards for accurate measurement [2].

Metabolite Specificity
Supporting evidence
Separate quantification of hydroxy metabolite impossible without specific reference standard. Reported patient plasma level: 57 μg/mL.
Metabolite differentiation context.
Required for environmental occurrence and PK studies.
Environmental Analysis Clinical Analysis Metabolite Profiling Reference Standards

Critical Application Scenarios for Hydroxy Ibuprofen-d3 in Analytical and Pharmaceutical Research


Regulatory-Compliant Bioanalytical Method Validation for Pharmacokinetic Studies

For any pharmacokinetic study of ibuprofen requiring quantification of the hydroxy metabolite in plasma or urine, the use of Hydroxy Ibuprofen-d3 as an internal standard is a fundamental requirement. Its use corrects for analytical variability and ensures the method meets the rigorous precision and accuracy standards set by the US FDA and EMA for bioanalytical method validation. This is directly supported by the successful use and validation of its close analog, Ibuprofen-d3, in a UHPLC-MS/MS method compliant with these same guidelines [1].

Accurate Environmental Fate and Occurrence Studies of Pharmaceutical Pollutants

When assessing the presence and transformation of ibuprofen in environmental matrices such as wastewater, surface water, or seawater, the separate quantification of the parent drug and its metabolites is critical. As demonstrated, individual reference standards are required for this purpose [2]. Hydroxy Ibuprofen-d3 enables precise measurement of the hydroxy metabolite, allowing researchers to accurately map its distribution and degradation patterns, which are distinct from those of ibuprofen and carboxy-ibuprofen [2].

Clinical Research in Special Populations (Renal Impairment/Neonates)

In clinical studies involving patient populations with altered drug metabolism and clearance, such as patients with renal failure or preterm neonates, monitoring the accumulation of active or potentially toxic metabolites is crucial. For example, a study on anephric patients showed significant accumulation of the hydroxy metabolite to 57 μg/mL [3]. Accurate quantification of this metabolite in such vulnerable populations relies on the use of a robust, metabolite-specific internal standard like Hydroxy Ibuprofen-d3 to ensure patient safety and data integrity.

Application
Selection Property
Validation Focus
Bioanalytical Method Validation
Analyte-matched co-elution profile
Precision and accuracy endpoint review
Environmental Exposure Model Analysis
Matrix-specific recovery tracking
Matrix-effect control assessment
Research PK Monitoring Studies
Metabolite quantification fidelity
Exposure model interpretation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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